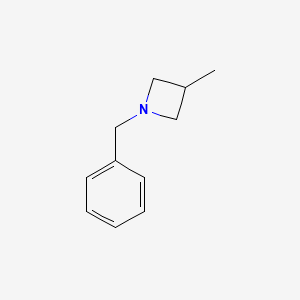

1-Benzyl-3-methylazetidine

描述

Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Synthesis

The utility of azetidines as building blocks in organic synthesis is a subject of growing interest. ijmrset.com Their incorporation into molecular frameworks can impart valuable physicochemical properties. The rigidity of the four-membered ring provides a well-defined three-dimensional arrangement of substituents, which is advantageous in the design of molecules with specific spatial requirements for biological interactions. nih.govacs.org This structural feature has been shown to improve the clinical success rates of drug candidates. nih.gov

Azetidine derivatives are found in a number of natural products and have been integrated into various pharmaceutically active compounds. rsc.orgmedwinpublishers.com Their ability to serve as bioisosteres and pharmacophores has made them attractive in drug discovery programs. ijmrset.com The presence of the nitrogen atom within the strained ring allows for a range of chemical modifications, making azetidines versatile intermediates for the synthesis of more complex molecules. solubilityofthings.comub.bw

The reactivity of azetidines, driven by their inherent ring strain, allows them to participate in a variety of chemical transformations, including ring-opening and expansion reactions, which are valuable in the construction of diverse molecular architectures. ub.bwrsc.org

Unique Structural Characteristics and Inherent Ring Strain of Azetidine Systems

The chemical behavior of azetidines is largely dictated by their unique four-membered ring structure, which results in significant ring strain. rsc.org This strain is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral angle, and torsional strain from eclipsing interactions of substituents. wikipedia.org

The ring strain energy of azetidine is a critical factor influencing its reactivity. It is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the higher strain of the three-membered aziridine (B145994) ring (approximately 27.7 kcal/mol) and the lower strain of the five-membered pyrrolidine (B122466) ring (approximately 5.4 kcal/mol). rsc.org This intermediate strain energy endows azetidines with a desirable balance of stability for handling and sufficient reactivity for synthetic manipulation under appropriate conditions. rsc.orgrsc.org

The strain energy arises from the compression of the internal bond angles of the four-membered ring to approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. wikipedia.orgnih.gov This distortion leads to increased potential energy within the molecule, making it susceptible to reactions that relieve this strain, such as ring-opening reactions. wikipedia.org Quantum mechanical calculations have been employed to understand the electronic structure and the distribution of strain within the azetidine ring. numberanalytics.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure. nih.govnih.gov The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net

Computational studies and experimental data, such as X-ray crystallography, have shown that the azetidine ring can adopt a puckered, or "butterfly," conformation. nih.govvulcanchem.com The substituents on the ring can occupy either axial or equatorial positions, and the preferred conformation is the one that minimizes steric interactions. For instance, in some fluorinated azetidine derivatives, the ring pucker can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom. researchgate.net The conformational preferences of azetidine derivatives play a crucial role in determining their biological activity and reactivity. csic.es

Overview of 1-Benzyl-3-methylazetidine within the Azetidine Class

This compound is a specific derivative of azetidine that features a benzyl (B1604629) group attached to the nitrogen atom and a methyl group at the 3-position of the ring. The benzyl group enhances the lipophilicity of the molecule. vulcanchem.com The methyl group at the 3-position influences the ring's conformation and can introduce stereochemical considerations if the carbon is chiral.

The synthesis of substituted azetidines like this compound can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. rsc.org The reduction of corresponding β-lactams (azetidin-2-ones) is a common method for accessing the azetidine core. acs.org The N-benzyl group is typically introduced via alkylation of the azetidine nitrogen. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWCHAZURPWYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302056 | |

| Record name | 1-Benzyl-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55702-31-3 | |

| Record name | Azetidine, 3-methyl-1-(phenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Methylazetidine and Analogues

Cyclization Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is most commonly achieved via intramolecular cyclization, forming a crucial carbon-nitrogen bond. These strategies typically involve a 3-carbon chain bearing an amine and a suitable leaving group or a precursor to an electrophilic carbon.

Intramolecular Nucleophilic Substitution Reactions

One of the most fundamental and widely employed methods for azetidine synthesis is the intramolecular SN2 reaction. nih.govresearchgate.net This approach involves a γ-amino compound where the nitrogen atom acts as a nucleophile, displacing a leaving group at the terminal carbon of a three-carbon chain to form the heterocyclic ring. The efficiency of this reaction is highly dependent on the nature of the leaving group.

The cyclization of γ-haloamines is a classical approach to azetidine synthesis. clockss.org The process typically involves the treatment of a 3-halopropylamine derivative with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular displacement of the halide. For the synthesis of a 1,3-disubstituted azetidine like 1-benzyl-3-methylazetidine, the precursor would be a compound such as N-benzyl-3-halo-2-methylpropylamine. The reaction is often carried out under heating in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

To enhance the efficiency of the intramolecular cyclization, highly effective leaving groups such as mesylates (methanesulfonates) or triflates (trifluoromethanesulfonates) are frequently used. ntu.ac.ukkhanacademy.orgmasterorganicchemistry.com These groups are superior to halides due to their greater ability to stabilize the developing negative charge in the transition state. The synthesis starts from a γ-amino alcohol, such as 3-(benzylamino)-2-methylpropan-1-ol, which is converted to the corresponding mesylate by reaction with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine. The resulting aminomesylate can then undergo base-mediated cyclization to furnish the azetidine ring.

A highly efficient one-pot procedure for synthesizing 1,3-disubstituted azetidines has been developed by reacting 2-substituted-1,3-propanediols with primary amines. nih.govacs.org In this method, the diol is converted in situ into a bis-triflate, which then undergoes a double alkylation reaction with the amine to form the azetidine ring directly. nih.govacs.org This avoids the isolation of potentially unstable intermediates and often minimizes side reactions like elimination. acs.org

| 2-Substituted-1,3-propanediol | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-1,3-propanediol | Benzylamine | This compound | 75 | nih.govacs.org |

| 2-Phenyl-1,3-propanediol | Benzylamine | 1-Benzyl-3-phenylazetidine | 85 | nih.govacs.org |

| 2-((4-Methoxyphenyl)methyl)-1,3-propanediol | Benzylamine | 1-Benzyl-3-((4-methoxyphenyl)methyl)azetidine | 73 | nih.govacs.org |

| 2-Methyl-1,3-propanediol | (R)-α-Methylbenzylamine | (R)-3-Methyl-1-(1-phenylethyl)azetidine | 72 | nih.govacs.org |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated cyclic compounds, including nitrogen heterocycles. wikipedia.org For the synthesis of saturated azetidines, RCM is employed in a two-step sequence. First, an acyclic diene precursor, such as an N-substituted diallylamine, undergoes RCM catalyzed by a ruthenium complex, like a Grubbs catalyst, to form a cyclic alkene—in this case, an azetine. organic-chemistry.org The driving force for this reaction is often the release of volatile ethylene (B1197577) gas. wikipedia.org

In the second step, the resulting azetine is reduced to the corresponding saturated azetidine. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net This approach allows for the construction of the core ring structure first, with the final saturation step completing the synthesis. The chemoselective saturation of the endocyclic double bond can be achieved even in the presence of other reducible functional groups. uniba.it

Reductive Cyclization of Imines

Reductive cyclization of imines, often proceeding via an intramolecular reductive amination pathway, provides another route to the azetidine core. This method typically starts with a γ-amino ketone or aldehyde. clockss.org Under mildly acidic conditions, the amine and carbonyl functionalities can reversibly cyclize to form a cyclic iminium ion intermediate.

This electrophilic iminium ion is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the final saturated azetidine ring. The key is the trapping and reduction of the cyclic iminium species to drive the reaction towards the formation of the four-membered ring. For the synthesis of this compound, a suitable precursor would be 1-(benzylamino)-2-methylpropan-3-one.

Intramolecular Amination via Organoboronates

A modern and highly stereospecific method for constructing azacycles involves the intramolecular amination of organoboronates. organic-chemistry.orgacs.orgacs.org This methodology, developed by Morken and coworkers, utilizes a 1,2-metalate shift of an aminoboron "ate" complex to form the C-N bond, leading to azetidines, pyrrolidines, and piperidines with high stereospecificity. organic-chemistry.orgacs.org

The process begins with a γ-borylated precursor tethered to a methoxyamine group. Upon treatment with a base such as potassium tert-butoxide (KOt-Bu), the nitrogen attacks the boron atom to form a boronate "ate" complex. This is followed by a 1,2-migration of the carbon group from the boron to the nitrogen atom, which forges the C-N bond and expels the methoxy (B1213986) group. This transformation is notable for its ability to form strained rings and tolerate a variety of functional groups. organic-chemistry.orgacs.org

| Substrate (γ-Methoxyamino Boronic Ester) | Product | Yield (%) | Reference |

|---|---|---|---|

| (E)-4-(Methoxyamino)but-1-en-1-ylboronic acid pinacol (B44631) ester | 3-Vinylazetidine | 65 | organic-chemistry.orgacs.org |

| (Z)-4-(Methoxyamino)-3-methylbut-1-en-1-ylboronic acid pinacol ester | 3-Isopropenylazetidine | 68 | organic-chemistry.orgacs.org |

| 3-(Furan-2-yl)-3-(methoxyamino)propylboronic acid pinacol ester | 3-(Furan-2-yl)azetidine | 70 | organic-chemistry.orgacs.org |

| (R)-3-(Methoxyamino)-3-phenylpropylboronic acid pinacol ester | (R)-3-Phenylazetidine | 75 (99% ee) | organic-chemistry.orgacs.org |

Cyclization of Amino Alcohols

The intramolecular cyclization of γ-amino alcohols represents a fundamental and widely utilized strategy for the synthesis of the azetidine ring. This approach involves a two-step sequence: activation of the terminal hydroxyl group of a 1,3-amino alcohol, followed by an intramolecular nucleophilic substitution by the nitrogen atom to close the four-membered ring.

The key to this method is the conversion of the hydroxyl group, which is inherently a poor leaving group, into a more reactive species. Common activation strategies include conversion to a mesylate, tosylate, or a halide. For the synthesis of a 3-methylazetidine (B2440550) derivative, the precursor would be a substituted 3-aminobutan-1-ol. The nitrogen atom, often protected to prevent side reactions, acts as the nucleophile. Upon deprotection or under basic conditions, it attacks the carbon bearing the leaving group, displacing it to form the strained azetidine ring.

One reported methodology for synthesizing diversely substituted N-aryl-azetidines starts from β-amino alcohols. The process involves a one-pot mesylation followed by a base-induced ring closure, which provides access to azetidines with a predictable substitution pattern and diastereoselectivity.

Table 1: Representative Cyclization of Amino Alcohols for Azetidine Synthesis

| Precursor Type | Activation Method | Key Features |

|---|---|---|

| γ-Amino alcohol | Mesylation/Tosylat ion | Formation of a sulfonate ester to create a good leaving group. |

| γ-Haloamine | Halogenation | Direct conversion of the alcohol to a halide (e.g., using thionyl chloride). |

| Epoxy amine | Epoxide opening | Intramolecular aminolysis of a cis-3,4-epoxy amine catalyzed by a Lewis acid like La(OTf)₃. frontiersin.org |

This method's versatility allows for the introduction of substituents on the azetidine ring by choosing appropriately substituted amino alcohol precursors. For this compound, the synthesis would commence with N-benzyl-3-aminobutanol, followed by activation and cyclization.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the azetidine core, often in a single step from acyclic precursors. These methods are particularly valuable for creating complex and highly functionalized azetidine structures.

Intermolecular [2+2] Photocycloadditions (Aza Paternò–Büchi Reactions)

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. nih.govrsc.org This reaction is a direct method for forming the four-membered ring, but its application has been historically limited due to challenges like competing E/Z isomerization of the imine upon photoexcitation. nih.govrsc.org

Recent advancements have utilized visible-light photocatalysis to overcome these limitations. nih.govspringernature.com In these methods, a photocatalyst absorbs visible light and transfers energy to an imine equivalent, promoting it to an excited triplet state. nih.gov This excited species can then react with a wide range of alkenes to form the azetidine product. nih.govresearchgate.net For example, 2-isoxazoline-3-carboxylates have been used as effective imine precursors in iridium-catalyzed intermolecular aza Paternò–Büchi reactions, demonstrating operational simplicity and a broad substrate scope. nih.govresearchgate.netrsc.org

The reaction mechanism involves the following key steps:

Excitation of a photocatalyst by visible light.

Triplet energy transfer from the catalyst to the imine component.

Reaction of the excited imine with a ground-state alkene to form the azetidine ring.

This methodology allows for the synthesis of highly functionalized azetidines that would be difficult to access through other routes. researchgate.netrsc.org

[3+1] Cyclization Strategies (e.g., Radical Annulation)

[3+1] Cyclization strategies involve the reaction of a three-atom component with a single-atom component to form the four-membered azetidine ring. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. researchgate.netnih.govthe-innovation.org

In this process, a photogenerated α-aminoalkyl radical (the three-atom component) is captured by an alkyne. nih.gov The resulting vinyl radical undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. researchgate.netnih.gov This method is effective for creating azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov Another approach involves a relay catalysis strategy that enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines. organic-chemistry.org

Table 2: Example of a [3+1] Radical Cascade Cyclization

| Three-Atom Component | One-Atom Component | Catalyst System | Key Steps |

|---|---|---|---|

| Aliphatic Amine | Alkyne | Photo-induced Copper Catalysis | α-aminoalkyl radical formation, alkyne capture, 1,5-HAT, 4-exo-trig cyclization. nih.gov |

Copper(I)-Catalyzed Cascade Cyclizations

Copper(I) catalysts have proven effective in mediating cascade reactions that lead to the formation of azetidines. These one-pot processes are highly efficient, involving multiple bond-forming events in a single synthetic operation.

One such strategy involves the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.orgnih.govresearchgate.net This reaction proceeds through a tandem cascade involving a nih.govresearchgate.net-rearrangement, a 4π-electrocyclization, ring opening, and subsequent recyclization to yield azetidine nitrones. acs.orgnih.gov The versatility of this method allows for the synthesis of various substituted azetidines by modifying the substituents on the alkyne and oxime moieties. acs.orgresearchgate.net

These cascade reactions highlight the power of transition metal catalysis to orchestrate complex transformations, providing rapid access to challenging heterocyclic structures like functionalized azetidines from simple, linear precursors. acs.org

Functional Group Transformations on Pre-formed Azetidines

While the direct construction of the azetidine ring is a primary focus, the modification of pre-formed azetidine derivatives is also a crucial strategy. This approach allows for the synthesis of specific targets from more readily available azetidine precursors.

Reduction of Azetidin-2-ones

The reduction of the carbonyl group in an azetidin-2-one (B1220530) (a β-lactam) to a methylene (B1212753) group is a straightforward and effective method for preparing the corresponding azetidine. u-tokyo.ac.jpmagtech.com.cn This transformation is valuable because β-lactams are often readily accessible through well-established methods like the Staudinger ketene-imine cycloaddition. nih.govnih.govorganic-chemistry.org

Various reducing agents can be employed for this conversion, with the choice depending on the other functional groups present in the molecule. Hydroalanes have been identified as particularly specific and effective reagents for this reduction. acs.org Other systems, such as a combination of triflic anhydride (B1165640) (Tf₂O) for amide activation followed by sodium borohydride (B1222165) (NaBH₄), have also been successfully used for the chemoselective reduction of lactams. rsc.org

For the synthesis of this compound, the corresponding precursor would be 1-benzyl-3-methylazetidin-2-one.

Table 3: Common Reducing Agents for Azetidin-2-one Reduction

| Reducing Agent/System | Key Characteristics |

|---|---|

| Hydroalanes (e.g., AlH₂Cl) | High specificity and effectiveness for β-lactam reduction. nih.govacs.org |

| Borane complexes (e.g., BH₃·THF) | Common reagent for amide and lactam reduction. |

| Tf₂O - NaBH₄ | Mild conditions, good functional group tolerance. rsc.org |

| Cp₂ZrHCl - NaBH₄ | Offers chemoselectivity for secondary lactams. rsc.org |

This approach provides a reliable pathway to azetidines from the vast chemical space of β-lactams, which are important intermediates in medicinal and synthetic organic chemistry. nih.gov

Nucleophilic Displacement Reactions on Haloazetidines

A key precursor for these reactions is 3-bromoazetidine-3-carboxylic acid derivatives. These compounds can be synthesized from alkyl 2-(bromomethyl)acrylates through a sequence of amination, bromination, and base-induced cyclization. nih.gov The kinetically favored product is often the corresponding aziridine (B145994), which can be thermally isomerized to the thermodynamically more stable 3-bromoazetidine. nih.govrsc.org Once formed, these 3-bromoazetidines are valuable substrates for functionalization.

The bromo-substituted carbon center is an effective electrophilic site for reaction with various nucleophiles. nih.gov This allows for the formation of new carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds. For instance, treatment of 3-bromoazetidines with different nucleophiles can lead to a diverse range of conformationally constrained azetidine-3-carboxylic acid derivatives. nih.gov Computational studies have also been performed to assess the viability of nucleophilic cleavage of halogen-substituted azetidines, predicting them to be a viable source of functionalized three-carbon moieties under mild conditions. science.gov

| Precursor | Nucleophile | Product | Reaction Type | Ref |

| Alkyl 3-bromoazetidine-3-carboxylates | Carbon nucleophiles | C-functionalized azetidines | Nucleophilic Substitution | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylates | Sulfur nucleophiles | S-functionalized azetidines | Nucleophilic Substitution | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylates | Oxygen nucleophiles | O-functionalized azetidines | Nucleophilic Substitution | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylates | Nitrogen nucleophiles | N-functionalized azetidines | Nucleophilic Substitution | nih.gov |

| 2-Haloazetidines | Ammonia | Amino-substituted compounds | Nucleophilic Cleavage | science.gov |

Formation of Functionalized Azetidine Derivatives

The synthesis of functionalized azetidine derivatives is a rapidly advancing area, driven by the need for novel building blocks in medicinal chemistry and materials science. rsc.org Beyond nucleophilic displacement on haloazetidines, several other methodologies have been developed to create structurally diverse and complex azetidines.

One powerful method involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to form carbon-carbon bonds by coupling a brominated pyrazole-azetidine hybrid with various boronic acids, leading to the synthesis and diversification of novel heterocyclic amino acid derivatives. nih.gov Another significant approach is the palladium-catalyzed intramolecular amination of unactivated C-H bonds. This method allows for the synthesis of azetidines by forming a C-N bond at the γ-position of picolinamide-protected amine substrates, featuring low catalyst loading and the use of inexpensive reagents. organic-chemistry.org

Ring contraction strategies also provide access to functionalized azetidines. For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate yields α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, or anilines, into the azetidine products. organic-chemistry.org Furthermore, the strain-release homologation of azabicyclo[1.1.0]butanes represents an innovative route to furnish more complex azetidine derivatives. rsc.org

The direct alkylation of the azetidine ring is another key functionalization technique. Optically active 2-substituted azetidine-2-carbonitriles can be produced via the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This method allows for the introduction of substituents at the C2 position with high stereocontrol. rsc.org

| Method | Precursor | Reagents | Product Type | Ref |

| Suzuki-Miyaura Coupling | Brominated pyrazole-azetidine hybrid | Boronic acids, Pd(PPh₃)₄, K₃PO₄ | C-C coupled azetidine derivatives | nih.gov |

| C-H Amination | Picolinamide protected amines | Palladium catalyst | Fused azetidine compounds | organic-chemistry.org |

| Ring Contraction | α-bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophiles (alcohols, anilines) | α-carbonylated N-sulfonylazetidines | organic-chemistry.org |

| α-Alkylation | N-borane azetidine-2-carbonitrile (B3153824) complex | LDA, Benzyl (B1604629) bromide | 2-substituted azetidine-2-carbonitriles | rsc.org |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions are highly efficient strategies for the synthesis of azetidines, as they reduce the number of purification steps, save time and resources, and allow for the rapid construction of molecular complexity from simple precursors.

A notable one-pot method for preparing 1,3-disubstituted azetidines involves the reaction of a primary amine with a 2-substituted-1,3-propanediol. acs.orgacs.org In this procedure, the diol is converted in situ to a more reactive intermediate, such as a bis-triflate, which then undergoes double alkylation by the amine nucleophile in the same reaction vessel to form the azetidine ring. acs.orgacs.org This approach has a broad substrate scope and generally avoids the formation of elimination byproducts, which can be a major issue in other methods. acs.orgacs.org Another efficient one-pot synthesis involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are particularly powerful for generating diverse azetidine libraries. A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under very mild conditions. organic-chemistry.org Another MCR exploits the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) to access azetidines with a C3 all-carbon quaternary center. thieme-connect.comthieme-connect.de This dual copper/photoredox-catalyzed reaction involves the allylation of ABBs, demonstrating a broad reaction scope with both (hetero)aryl- and alkyl-substituted starting materials. thieme-connect.de

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| One-Pot | 2-Substituted-1,3-propanediol, Primary amine | Triflic anhydride, DIEA, 70 °C | 1,3-Disubstituted azetidines | acs.orgacs.org |

| One-Pot | 1-Arenesulfonylaziridine, Dimethylsulfoxonium methylide | Microwave irradiation, Alumina support | 1-Arenesulfonylazetidines | organic-chemistry.org |

| Multicomponent | Terminal alkyne, Sulfonyl azide, Carbodiimide | Copper catalyst | 2,4-Diiminoazetidine derivatives | organic-chemistry.org |

| Multicomponent | Azabicyclo[1.1.0]butane, 1,3-Butadiene, TMS-CN | Cu(MeCN)₄PF₆, 4CzIPN, Blue LEDs | C3-quaternary azetidines | thieme-connect.comthieme-connect.de |

Green Chemistry Principles in Azetidine Synthesis

The application of green chemistry principles to the synthesis of azetidines aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One prominent green approach is the use of microwave irradiation, which can significantly accelerate reaction times and improve yields compared to conventional heating. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been developed using microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This method is simple, efficient, and utilizes water as a benign solvent, avoiding the use of volatile organic compounds. organic-chemistry.org

Furthermore, focusing on atom economy—the efficiency of a reaction in converting reactant atoms to product atoms—is crucial. Multicomponent reactions are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product. The synthesis of functionalized azetidines via MCRs of alkynes, azides, and carbodiimides exemplifies this principle, providing complex molecules in a single, efficient step. organic-chemistry.org

| Green Principle | Synthetic Method | Specifics | Advantage | Ref |

| Alternative Energy Source | Microwave-assisted synthesis | Cyclocondensation of alkyl dihalides and primary amines | Rapid, efficient, reduced reaction times | organic-chemistry.org |

| Use of Safer Solvents | Aqueous medium | Microwave-assisted cyclocondensation | Environmentally benign solvent | organic-chemistry.org |

| Catalysis | La(OTf)₃-catalyzed aminolysis | Intramolecular reaction of cis-3,4-epoxy amines | High yields, tolerance of sensitive groups | researchgate.netfrontiersin.org |

| Atom Economy | Multicomponent reactions | Cu-catalyzed reaction of alkynes, azides, and carbodiimides | High efficiency, molecular complexity in one step | organic-chemistry.org |

Chemical Reactivity and Reaction Mechanisms of 1 Benzyl 3 Methylazetidine and Azetidine Scaffolds

Strain-Driven Reactivity Profiles

Azetidines, including 1-benzyl-3-methylazetidine, are four-membered nitrogen-containing heterocycles whose reactivity is significantly influenced by inherent ring strain. rsc.orgrsc.org This strain, with an approximate value of 25.4 kcal mol⁻¹, is a defining characteristic that dictates their chemical behavior. rsc.org It is comparable to the ring strain of cyclobutane (B1203170) and aziridine (B145994), but considerably higher than that of larger ring systems like pyrrolidine (B122466). researchgate.net This substantial strain energy makes the azetidine (B1206935) ring susceptible to cleavage, providing a driving force for various reactions. rsc.orgrsc.orgnih.gov

The reactivity of the azetidine scaffold is a balance between its considerable ring strain and its relative stability compared to the more reactive aziridines. rsc.orgresearchgate.net This balance allows for facile handling under normal conditions while enabling unique reactivity to be triggered when appropriate reaction conditions are applied. rsc.orgresearchgate.net The strain within the azetidine ring can lead to undesired stability issues, such as decomposition pathways not observed in larger ring systems. nih.gov For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

The inherent strain in azetidines makes them valuable precursors for synthesizing other molecules through strain-release-driven reactions. acs.orgnih.gov This strategy leverages the relief of ring strain as a thermodynamic driving force to form new, more stable structures. acs.orgnih.gov The development of methods that utilize this strain-driven reactivity is a key area of research, enabling the synthesis of complex and valuable homologated amines through selective N–C bond cleavage. rsc.org

Ring-Opening Reactions and Mechanisms

Ring-opening reactions are a characteristic feature of azetidine chemistry, largely driven by the relief of ring strain. magtech.com.cn These reactions can be initiated by various reagents and conditions, leading to a diverse array of products. magtech.com.cn

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, these reactions often require activation, typically through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cn The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

Generally, nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in 2-aryl-N-tosylazetidines, nucleophilic attack by alcohols, mediated by a Lewis acid, occurs at the benzylic carbon in an SN2-type fashion with inversion of configuration. iitk.ac.in This is because the aryl group can stabilize the developing positive charge. magtech.com.cn Similarly, other unsaturated substituents like 1-alkenyl, cyano, carboxylate, and carboxamide groups can direct nucleophilic attack to the adjacent carbon. magtech.com.cn

However, steric hindrance can also play a crucial role. magtech.com.cn With sterically bulky or strong nucleophiles, the attack often occurs at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn The nature of the nucleophile is also a key factor. A wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, have been successfully employed in the ring-opening of azetidines. nih.govresearchgate.netbeilstein-journals.org For example, the reaction of azetidinium salts with various nucleophiles can proceed in a stereoselective and regioselective manner to produce functionalized linear amines. nih.gov

The intramolecular variant of nucleophilic ring-opening is also a significant transformation. magtech.com.cn The outcome of these reactions is often governed by the size of the ring being formed in the transition state, with three, five, six, and seven-membered ring formations being favorable. magtech.com.cn An example is the acid-mediated intramolecular ring-opening of certain N-substituted azetidines, where a pendant amide group acts as the nucleophile. nih.gov

Rearrangement Reactions (e.g., Aziridine to Azetidine Rearrangements)

Rearrangement reactions provide another avenue for the synthesis and transformation of azetidine rings. A notable example is the one-carbon ring expansion of aziridines to form azetidines. This transformation can be achieved through a researchgate.netmagtech.com.cn-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.govacs.org Biocatalytic approaches using engineered enzymes have shown remarkable efficiency and enantioselectivity in this rearrangement, overcoming competing pathways like the cheletropic extrusion of olefins. nih.govthieme-connect.com

Another type of rearrangement involves the skeletal reorganization of O-propargylic oximes, which can lead to the formation of azetidine nitrones through a cascade of reactions including a magtech.com.cnnih.gov-rearrangement and a 4π-electrocyclization. acs.org These reactions highlight the versatility of rearrangement strategies in constructing the azetidine core. Additionally, rare instances of aziridine to azetidine rearrangements have been observed under specific reaction conditions, such as the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol. researchgate.net

Ring-Expansion Reactions

Ring-expansion reactions of azetidines offer a pathway to larger nitrogen-containing heterocycles, which can be challenging to synthesize directly. thieme-connect.com These reactions leverage the strain of the four-membered ring as a driving force for the formation of five-, six-, seven-, or even eight-membered rings. thieme-connect.comresearchgate.net

One strategy for ring expansion involves the reaction of 2-alkenyl azetidines with activated alkynes, which can lead to the formation of unsaturated azocanes (eight-membered rings) via a nih.govnih.gov-sigmatropic rearrangement. thieme-connect.com The success of this reaction is highly dependent on the substitution pattern and the relative configuration of the substituents on the azetidine ring, which influence the conformational equilibrium required for the rearrangement to occur. thieme-connect.com

Another approach involves the generation of an azetidinium intermediate, which can then undergo rearrangement to a larger ring. researchgate.net For example, the reaction of 3-methylene-azetidines with α-diazo compounds in the presence of a chiral cobalt(II) catalyst can afford quaternary proline derivatives through a formal researchgate.netmagtech.com.cn-sigmatropic rearrangement of an ammonium (B1175870) ylide. researchgate.net Furthermore, azabicyclo[1.1.0]butyl carbinols, which contain a highly strained bicyclic azetidine system, can undergo a semipinacol rearrangement upon N-activation to yield 1,3,3-substituted ketoazetidines, effectively expanding one of the rings. nih.gov

Electrophilic and Radical Reactions

While nucleophilic reactions at the carbon atoms of the azetidine ring are common, reactions involving electrophiles and radicals have also been developed, expanding the synthetic utility of this scaffold.

Electrophilic Reactions: The nitrogen atom of the azetidine ring is nucleophilic and can react with various electrophiles. However, electrophilic reactions involving the carbon framework are less common but can be achieved. For instance, electrophilic azetidinylation protocols have been developed using azetidinyl trichloroacetimidates as reagents. chemrxiv.org These reagents can react with a wide range of nucleophiles, effectively attaching the azetidine ring to other molecules. chemrxiv.org The mechanism is proposed to involve the formation of a carbocation intermediate stabilized by the nitrogen atom. chemrxiv.org Lithiation of N-protected azetidines followed by trapping with electrophiles is another important strategy for functionalization. acs.org The regioselectivity of lithiation can be controlled by the choice of the N-protecting group. acs.org

Radical Reactions: Radical reactions involving azetidines are an emerging area of research. The strain of the four-membered ring can influence the stability and reactivity of radical intermediates. chemrxiv.org For example, 3-aryl-3-carboxylic acid azetidines can serve as precursors to tertiary benzylic azetidine radicals under visible light photoredox catalysis. chemrxiv.org These radicals can then participate in conjugate addition reactions. chemrxiv.org Computational studies suggest that the ring strain in these benzylic radicals makes them less stable and more π-delocalized, which can favor desired product formation over side reactions like dimerization. chemrxiv.org

Another innovative approach involves the radical functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgresearchgate.netchemrxiv.org These reactions, often driven by photocatalysis, involve the opening of the strained bicyclic system by radical species, leading to the formation of densely functionalized azetidines in a single step. researchgate.netchemrxiv.org A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides has also been reported as a general method for the synthesis of azetidines. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control in reactions involving azetidines is crucial for their application in areas such as medicinal chemistry. researchgate.netacs.orgchemrxiv.org The stereochemistry of the substituents on the azetidine ring can significantly impact the outcome of subsequent reactions and the properties of the final products. thieme-connect.comacs.orgchemrxiv.org

In nucleophilic ring-opening reactions, the stereochemistry can be controlled by employing an SN2-type mechanism, which proceeds with inversion of configuration at the stereocenter being attacked. iitk.ac.in This has been demonstrated in the Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines. iitk.ac.in The diastereoselectivity of reactions can also be influenced by the existing stereocenters on the azetidine ring. For example, in the ring expansion of 2-alkenyl azetidines, the relative configuration of the substituents determines the preferred conformation for the sigmatropic rearrangement, thus dictating the stereochemical outcome. thieme-connect.com

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for synthesizing functionalized azetidines with control over stereochemistry. researchgate.net The diastereoselectivity of this reaction can be high, and by choosing the appropriate starting materials and reaction conditions, specific stereoisomers can be obtained. researchgate.netfigshare.com

Furthermore, biocatalytic methods have emerged as a highly effective way to achieve excellent enantioselectivity in reactions involving azetidines. nih.govthieme-connect.com Engineered enzymes can exert precise control over the stereochemical course of a reaction, as seen in the enantioselective researchgate.netmagtech.com.cn-Stevens rearrangement of aziridines to azetidines. nih.govthieme-connect.com

Advanced Spectroscopic and Characterization Techniques in Azetidine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for separating mixtures. In the context of 1-benzyl-3-methylazetidine and related derivatives, HPLC is frequently used to monitor reaction progress and to determine the purity of the final product.

A typical HPLC analysis for purity determination might involve a reversed-phase C18 column. For instance, a method for determining benzyl (B1604629) chloride in a drug substance utilized a Waters X Bridge C18 column (250 x 4.6 mm, 3.5 µm) with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) at a pH of 5.5 and a flow rate of 0.8 ml/min, with UV detection at 220 nm. jocpr.com While this is for a related starting material, similar conditions can be adapted for this compound. The purity is often expected to be high, for instance, ≥98% for commercial samples of related compounds. chemscene.com

The separation of different compounds in a reaction mixture is also crucial. For example, in the synthesis of a 7H-pyrrolo[2,3-d]pyrimidine derivative, HPLC analysis was used to distinguish between different stereoisomers, showing distinct retention times for the SR and RS configurations. google.com This highlights the capability of HPLC to separate closely related stereoisomers, which is vital for ensuring the stereochemical integrity of the final product.

Table 1: HPLC Parameters for Analysis of Related Azetidine (B1206935) Compounds

| Parameter | Value/Condition | Source |

| Column | Reversed-phase C18 | google.com |

| Mobile Phase | Acetonitrile/water gradients or buffered solutions | google.com |

| Detection | UV at 254 nm or 220 nm | jocpr.com |

| Purity Threshold | Often ≥95% or ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Different NMR techniques provide complementary information about the carbon-hydrogen framework, the electronic environment of nitrogen atoms, and the spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the benzylic protons, the methyl group protons, and the protons on the azetidine ring. The chemical shifts (δ) and coupling constants (J) of the azetidine ring protons are particularly informative for determining the ring's conformation. In related azetidine structures, the azetidine proton signals are often observed in the range of δ 3.2–4.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to the substituents and the ring strain. For a related compound, benzyl 3-methylazetidine-1-carboxylate, the molecular formula is C₁₂H₁₅NO₂. chemscene.com The ¹³C NMR spectrum of this compound would show signals for the methyl carbon, the carbons of the azetidine ring, the benzylic carbon, and the aromatic carbons of the benzyl group.

Table 2: Representative ¹H and ¹³C NMR Data for Related Azetidine Structures

| Nucleus | Typical Chemical Shift (ppm) | Notes | Source |

| ¹H | 3.2 - 4.0 | Azetidine ring protons | |

| ¹³C | ~155 | Carbamate (B1207046) carbonyl (in carbamate derivatives) |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom in the azetidine ring. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can be very informative. The chemical shift of the nitrogen atom in this compound would be influenced by the electronic effects of the benzyl and methyl groups. For instance, in a study of benzylamine-¹⁵N, the nitrogen signal was observed, and its chemical shift changed upon reaction. researchgate.net This technique can be used to study the electronic environment of the nitrogen atom in the azetidine ring and to monitor reactions involving this atom.

Nuclear Overhauser Effect (NOE) Studies

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce which groups are close to each other in space. For this compound, NOE studies could be used to establish the relative stereochemistry of the methyl group on the azetidine ring with respect to the substituents on the nitrogen atom. This is particularly important for confirming the three-dimensional structure of the molecule, which can be crucial for its biological activity.

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are commonly used. For example, the enantiomers of a related compound, benzyl 3-hydroxyazetidine-1-carboxylate, were separated using a Chiralpak AD column with an isopropanol/hexanes mobile phase. rsc.org Similarly, the enantiomers of other azetidine derivatives have been separated using chiral HPLC. google.com The ability to separate enantiomers is vital, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.

Infrared (IR) and UV Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental tools for probing the vibrational and electronic properties of molecules like this compound. While specific experimental spectra for this exact compound are not extensively documented in publicly available literature, analysis of its structural components—the benzyl group and the azetidine ring—allows for a detailed prediction of its spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bond vibrations. For this compound, key vibrational modes can be assigned to its constituent parts.

The benzyl group exhibits several characteristic IR absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The stretching of the C-C bonds within the benzene (B151609) ring gives rise to a series of bands in the 1450-1600 cm⁻¹ range. Furthermore, the C-H out-of-plane bending vibrations are prominent in the 690-900 cm⁻¹ region and are indicative of the substitution pattern of the benzene ring.

The azetidine ring, a four-membered nitrogen-containing heterocycle, also has distinct vibrational signatures. The C-N stretching vibration within the ring is expected to produce a band in the 1200-1350 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the azetidine ring will be observed in the 2850-2960 cm⁻¹ range. The puckered nature of the azetidine ring can also lead to specific ring deformation modes at lower frequencies.

In a related compound, 1-benzyl-5-amino-1H-tetrazole, characteristic vibrational bands for the benzyl group were observed, including C-H aromatic stretching in the 3000-3200 cm⁻¹ range and symmetric and antisymmetric stretching of the methylene C-H bonds at 2797 cm⁻¹ and 2875 cm⁻¹, respectively. researchgate.net These values provide a reasonable approximation for the expected positions of similar vibrations in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Benzyl (Aromatic) | C-H Stretch | 3000-3100 |

| Benzyl (Aromatic) | C=C Stretch | 1450-1600 |

| Benzyl (Methylene) | C-H Stretch | 2850-2950 |

| Azetidine Ring | C-N Stretch | 1200-1350 |

| Methyl Group | C-H Stretch | 2870-2960 |

UV Spectroscopy

UV spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet light. The primary chromophore in this compound is the benzyl group. The benzene ring exhibits characteristic π → π* transitions. Typically, two main absorption bands are observed for benzene and its derivatives. The more intense band, corresponding to the primary aromatic band, appears at shorter wavelengths (around 200-210 nm), while a weaker, fine-structured secondary band is observed at longer wavelengths (around 250-270 nm).

For instance, in studies of 1-benzyl-5-amino-1H-tetrazole in a solvent, strong absorption bands were reported at 190 nm and 203 nm. researchgate.net It is anticipated that this compound would display a similar UV absorption profile, dominated by the electronic transitions of the benzyl moiety. The exact position and intensity of these bands can be influenced by the solvent environment and the substitution on the azetidine ring.

| Chromophore | Electronic Transition | Expected Wavelength (nm) |

| Benzyl Group | π → π* (Primary) | ~200-210 |

| Benzyl Group | π → π* (Secondary) | ~250-270 |

Gas Phase Laser Spectroscopy for Conformational Analysis

Gas phase laser spectroscopy offers a powerful approach to investigate the intrinsic conformational landscape of molecules, free from solvent effects. Techniques such as Resonance-Enhanced Two-Photon Ionization (R2PI) combined with IR/UV double resonance spectroscopy are particularly well-suited for studying flexible molecules like this compound. mdpi.comacs.orgacs.org

In this methodology, molecules are introduced into a high-vacuum chamber and cooled to very low temperatures in a supersonic expansion. This cooling process simplifies the spectra by populating only the lowest energy conformational states. The benzyl group serves as an excellent chromophore for R2PI studies. By tuning the wavelength of a UV laser, specific conformers can be selectively excited.

Once a specific conformer is selected via its unique UV absorption, a second, tunable IR laser is used to probe its vibrational spectrum. This IR/UV double resonance technique provides the vibrational signature of a single, isolated conformation. By comparing the experimental IR spectra with theoretical calculations (e.g., using Density Functional Theory), the specific three-dimensional structure of each conformer can be determined.

Research on related azetidine-based amino acids has demonstrated the utility of this approach. mdpi.comdntb.gov.ua These studies have successfully identified and characterized different conformers, distinguishing between extended and folded structures based on the presence and nature of intramolecular hydrogen bonds. mdpi.com For this compound, this technique could be used to investigate the orientation of the benzyl group relative to the azetidine ring and the puckering of the four-membered ring. The presence of the methyl group at the 3-position can lead to distinct stable conformations (conformers), which could be individually characterized using these advanced laser spectroscopy methods. The interplay of weak non-covalent interactions, such as those involving the benzyl ring and the azetidine nitrogen, would be key in stabilizing these different geometries.

| Technique | Information Obtained | Relevance to this compound |

| R2PI Spectroscopy | Electronic spectra of individual conformers | Identifies the number of stable conformations present in the gas phase. |

| IR/UV Double Resonance | Vibrational spectra of individual conformers | Elucidates the specific 3D structure and intramolecular interactions of each conformer. |

| Quantum Chemical Calculations | Theoretical spectra and energies of conformers | Aids in the assignment of experimental spectra to specific molecular structures. |

Theoretical and Computational Chemistry of Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electron distribution and reactivity of molecules. For azetidine (B1206935) systems, these methods elucidate the impact of substituents on the ring's properties.

Density Functional Theory (DFT) has become a popular quantum mechanical modeling technique for analyzing the electronic structure of organic molecules, including azetidine derivatives. researchgate.net DFT calculations, often paired with basis sets like 6-31G(d,p), are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. epstem.net For instance, DFT has been employed to study the regioselectivity of ring-opening reactions in azetidinium ions, providing a deeper understanding of the governing parameters. nih.gov

In a study on a novel azetidine derivative, DFT at the M06-2X/6-311++G(d,p) level was used for complete characterization of the molecule. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the photophysical properties of dye molecules containing azetidine ligands. researchgate.net The B3LYP functional is a commonly used method for these types of analyses. researchgate.netuni-greifswald.deorientjchem.org

Table 1: Representative Applications of DFT in Azetidine Chemistry

| Application | DFT Functional/Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| Molecular Structure and Reactivity | M06-2X/6-311++G(d,p) | Geometry, electronic properties, non-covalent interactions | researchgate.net |

| Ring-Opening Regioselectivity | Not specified | Reaction mechanisms | nih.gov |

| Spectroscopic and Structural Analysis | B3LYP/6-31G(d,p) | Bond lengths, bond angles, NMR chemical shifts, IR frequencies | epstem.net |

| Photophysical Properties of Dyes | M06/6-31G(d,p) & DZVP | Molecular structures, electronic properties | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. These methods have been used to investigate the fundamental properties of the azetidine ring, such as the barrier to pyramidal inversion at the nitrogen atom. acs.org Early studies employed ab initio molecular orbital calculations to understand nitrogen inversion barriers in three-membered rings, with relevance to the more strained azetidine system. acs.org While computationally more demanding than DFT, ab initio methods like MP2 and CCSD(T) can offer benchmark data for understanding interactions like hydrogen bonding and stacking in heterocyclic systems. nih.gov

Computational Studies on Conformational Preferences

The non-planar, puckered nature of the azetidine ring is a key determinant of its biological activity and chemical reactivity. Computational studies are crucial for exploring the conformational landscape of substituted azetidines.

The azetidine ring is not flat but exists in a puckered conformation to relieve some of its inherent strain. Gas-phase electron diffraction studies have shown that the parent azetidine has a dihedral angle of 37°. rsc.org The nitrogen atom can undergo pyramidal inversion, a process where it passes through a planar transition state, leading to the interconversion of two puckered conformers. wikipedia.org

The barrier to this inversion is influenced by the substituents on the nitrogen and the ring carbons. wikipedia.org Computational studies have investigated these inversion barriers. For the parent azetidine, the barrier to pyramidal inversion has been a subject of both experimental and theoretical investigation. acs.orgacs.org Steric and electronic effects of substituents, such as the benzyl (B1604629) and methyl groups in 1-benzyl-3-methylazetidine, would be expected to influence both the puckering of the ring and the energy barrier for nitrogen inversion.

Table 2: Factors Influencing Nitrogen Inversion Barrier in Amines

| Factor | Influence on Inversion Barrier | Example | Reference |

|---|---|---|---|

| Nature of Inverting Atom | Lower for nitrogen compared to phosphorus | Ammonia (24.2 kJ/mol) vs. Phosphine (132 kJ/mol) | wikipedia.org |

| Steric Effects | Can increase the barrier | Bulky substituents can hinder planar transition state | wikipedia.org |

| Quantum Tunneling | Can increase the rate of inversion | Significant for light atoms like hydrogen | wikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.

Hydrogen bonding plays a critical role in the structure and function of molecules containing azetidine rings, particularly in the context of peptides and medicinal chemistry. nih.gov Theoretical studies have been used to characterize various types of hydrogen bonds, including weak intramolecular interactions. researchgate.net For example, in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, computational studies have demonstrated the presence of sidechain-backbone N–H···N C6γ hydrogen bonds that stabilize C5 hydrogen bonds. nih.gov These studies often employ quantum chemistry to optimize geometries and calculate the energies of these interactions. nih.gov The analysis of non-covalent interactions can also be carried out using methodologies like the reduced density gradient. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidines. The strain in the four-membered ring makes it susceptible to ring-opening reactions, and computational studies can provide detailed insights into the transition states and intermediates involved. nih.govbeilstein-journals.org

For example, computational models have been used to study the enantioselective ring-opening of azetidines catalyzed by hydrogen-bond donors. acs.org These models can reveal the network of interactions that stabilize the transition state and explain the observed enantioselectivity. acs.org In another instance, the proposed mechanism for the intramolecular ring-opening decomposition of aryl azetidines was supported by computational data. nih.gov DFT calculations have also been associated with experimental selectivities to better understand the parameters governing the regioselectivities of nucleophilic ring-opening of azetidiniums. nih.gov

Energy Landscape and Stability Analyses

The puckering of the azetidine ring can be described by a dihedral angle. In the parent azetidine, this angle has been experimentally determined to be approximately 37°. The presence of a methyl group at the 3-position is expected to influence this puckering. Computational studies on substituted azetidines suggest that alkyl substituents can affect the depth of the potential energy well and the barrier to ring inversion.

The orientation of the N-benzyl group also contributes significantly to the conformational isomerism. The rotation around the N-CH₂ bond leads to different spatial arrangements of the phenyl ring relative to the azetidine ring. These conformers will have distinct energies due to steric interactions and potential non-covalent interactions, such as C-H···π interactions.

To illustrate the potential energy differences between conformers, a hypothetical energy landscape can be constructed based on data from similar N-substituted azetidines. The relative energies of different conformers are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT).

Table 1: Hypothetical Relative Conformational Energies of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Equatorial Methyl, Anti Benzyl | 0.00 |

| B | Axial Methyl, Anti Benzyl | 1.5 - 2.5 |

| C | Equatorial Methyl, Syn Benzyl | 0.8 - 1.2 |

| D | Axial Methyl, Syn Benzyl | 2.5 - 4.0 |

Note: These values are estimations based on computational studies of related N-alkyl and N-benzyl substituted azetidines and piperidines. The 'Anti' and 'Syn' descriptors refer to the orientation of the benzyl group relative to the azetidine ring.

Basicity and Proton Affinity Studies in Strained Heterocycles

The nitrogen atom in the azetidine ring imparts basic properties to the molecule. The basicity of azetidines is a subject of considerable interest, as it is influenced by a combination of factors including the hybridization of the nitrogen lone pair, the degree of ring strain, and the electronic effects of substituents.

The basicity of cyclic amines is often discussed in terms of their proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction.

Experimental and theoretical studies have shown that the basicity of azetidine is comparable to that of less strained five- and six-membered cyclic amines like pyrrolidine (B122466) and piperidine (B6355638). This is somewhat counterintuitive, as increased s-character in the nitrogen lone pair due to angle strain in smaller rings is often expected to decrease basicity. However, the pyramidalization at the nitrogen atom in azetidines plays a significant role in enhancing its electron-donating ability.

The substituents on the azetidine ring can significantly modulate its basicity. The benzyl group on the nitrogen atom in this compound is expected to have an electron-withdrawing inductive effect, which would decrease the basicity compared to an N-alkyl substituted azetidine. Conversely, the methyl group at the 3-position is an electron-donating group and would slightly increase the basicity.

While specific experimental or high-level computational data for the proton affinity of this compound is not available, we can estimate its value based on data for related compounds.

Table 2: Calculated Gas-Phase Basicity and Proton Affinity of Azetidine and Related Amines

| Compound | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |

| Ammonia | 819.2 | 853.6 |

| Methylamine | 865.3 | 896.0 |

| Dimethylamine | 896.4 | 923.0 |

| Trimethylamine | 916.0 | 942.0 |

| Azetidine | 908.6 | 943.4 |

| Pyrrolidine | 921.9 | 954.3 |

| Piperidine | 929.5 | 958.3 |

| This compound (Estimated) | ~900-915 | ~935-950 |

Note: The values for ammonia, methylamine, dimethylamine, trimethylamine, azetidine, pyrrolidine, and piperidine are from established databases. The estimated values for this compound are based on the expected electronic effects of the benzyl and methyl substituents on the azetidine core.

The proton affinity of a molecule is a measure of its intrinsic basicity in the absence of solvent effects. In solution, the basicity is quantified by the pKa of its conjugate acid. The pKa value is influenced not only by the intrinsic basicity but also by solvation effects. Computational models, such as those employing a polarizable continuum model (PCM), can be used to predict pKa values in solution. For this compound, the pKa is expected to be slightly lower than that of N-alkylazetidines due to the electron-withdrawing nature of the benzyl group.

Applications of 1 Benzyl 3 Methylazetidine and Azetidine Derivatives in Chemical Science

Role as Core Building Blocks in Organic Synthesis

Azetidines serve as versatile scaffolds in organic synthesis due to their unique reactivity and the ability to introduce conformational constraints into molecules. longdom.orgresearchgate.net They are considered valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles through ring-expansion reactions, yielding structures such as pyrrolidines, piperidines, and azepanes. rsc.org The functionalization of the azetidine (B1206935) ring can be achieved through various methods, including nucleophilic substitution and cycloaddition reactions. rsc.orgorganic-chemistry.org For instance, 1-benzyl-3-methylazetidine and its analogs can be utilized as precursors for a variety of substituted azetidines. The benzyl (B1604629) group can often be removed under specific conditions, allowing for further functionalization at the nitrogen atom.

The synthesis of functionalized azetidines, such as α-carbonylated N-sulfonylazetidines, can be achieved through methods like the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This highlights the role of azetidines as key intermediates in the construction of diverse molecular architectures. Furthermore, the development of methods for the stereoselective preparation of chiral C2-substituted azetidines underscores their importance as building blocks for enantiomerically pure compounds. acs.org

Azetidines in Material Science

The unique properties of azetidines, including their ring strain and capacity for functionalization, have led to their exploration in material science.

Azetidines are key monomers in the synthesis of polyamines through ring-opening polymerization (ROP). rsc.org Both anionic and cationic ROP methods have been investigated.

Anionic Ring-Opening Polymerization (AROP): N-sulfonyl-activated azetidines are known to undergo AROP to produce linear polysulfonylazetidines. researchgate.netnsf.gov The copolymerization of monomers like N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) can be controlled to produce statistical copolymers with targeted molecular weights and narrow dispersities. nsf.gov The subsequent removal of the tosyl groups yields linear poly(trimethylenimine) (LPTMI), a polymer that is challenging to synthesize directly with high control. nsf.gov

Cationic Ring-Opening Polymerization (CROP): In contrast to the linear polymers typically formed via AROP of activated aziridines, CROP of unactivated aziridines often leads to branched polymers. researchgate.net However, studies on the CROP of azetidines, such as 1,3,3-trimethylazetidine, have also been conducted to explore the synthesis of various polyamine architectures. rsc.orgcymitquimica.com

| Polymerization Type | Monomer Type | Resulting Polymer Structure | Reference |

| Anionic (AROP) | N-sulfonyl-activated azetidines | Linear | researchgate.netnsf.gov |

| Cationic (CROP) | Unactivated aziridines/azetidines | Branched/Linear | researchgate.netcymitquimica.com |

The inherent ring strain of the azetidine scaffold makes it a promising candidate for the development of novel energetic materials. researchgate.netnih.gov The synthesis and characterization of various azetidine-based compounds have demonstrated their potential as melt-castable explosives and liquid propellant plasticizers. researchgate.netnih.govacs.org

Research has focused on designing new polycyclic energetic materials by combining the azetidine structure with other energetic moieties like bi-1,2,4-triazole or azobis-1,2,4-triazole. bohrium.com This approach aims to improve properties such as density and decomposition temperature. bohrium.com For example, novel hybrid organic compounds incorporating furoxan and 3,3-dinitroazetidine (B175035) scaffolds have been synthesized, exhibiting high nitrogen-oxygen content, good densities, and superior detonation performance, making them potential candidates for booster explosives and oxidizers. rsc.org

| Energetic Azetidine Derivative | Key Features | Potential Application | Reference |

| TNAZ (trinitroazetidine) | Melt-castable material | Explosive | researchgate.net |

| 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan | High N-O content, good density | Booster explosive, oxidizer | rsc.org |

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | High N-O content, good density | Booster explosive, oxidizer | rsc.org |

Azetidine Scaffolds as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective tools in asymmetric catalysis, serving as both chiral auxiliaries and ligands for various metal-catalyzed reactions. researchgate.netresearchgate.net Their rigid four-membered ring structure can impart a high degree of stereocontrol.

Optically active C2-symmetric 2,4-disubstituted azetidines have been synthesized and successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, new chiral cis-3-hydroxyazetidines have been applied in the same reaction, demonstrating their catalytic capabilities. acs.org The development of chiral ligands from azetidine and (R)-BINOL has been reported for magnesium-catalyzed asymmetric ring-opening reactions of aziridines. researchgate.net Furthermore, (S)-1-phenylethylamine has been used as a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

Functionalized Azetidines as Synthons for Complex Molecular Architectures

Functionalized azetidines are valuable synthons—building blocks used to introduce specific functionalities into a molecule—for the construction of complex molecular architectures. rsc.org Their strain-driven reactivity allows for a variety of transformations. rsc.org For instance, azabicyclo[1.1.0]butanes, which are precursors to functionalized azetidines, undergo transformations involving C3-N bond cleavage, enabling functionalization at the 1 and 3 positions. arkat-usa.org

The copper-catalyzed asymmetric boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines, which are otherwise challenging to synthesize. acs.orgacs.org These versatile products, containing both boryl and allyl functionalities, can be further transformed into other useful chiral azetidines. acs.org Additionally, the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones through a copper(I)-catalyzed cascade reaction highlights the utility of azetidines in creating complex, densely functionalized spirocyclic systems. nih.gov

Incorporation into Peptidomimetic Structures and Unnatural Amino Acids

Azetidine-based amino acids are valuable as surrogates for natural amino acids in peptidomimetics and for the creation of unnatural amino acids. rsc.orgacs.org The constrained nature of the azetidine ring can induce specific conformations in peptide backbones. google.com

Azetidine-2-carboxylic acid and its derivatives are used as building blocks for small peptides. mdpi.com For example, replacing proline with (S)-azetidine-2-carboxylic acid (Aze) in certain peptides has been explored to modify their biological activity. mdpi.com The synthesis of non-natural azetidine-based α-amino acids (Aze) has been achieved through organometallic routes followed by asymmetric reduction, and these have been incorporated into small peptide chains. chemrxiv.orgacs.org Furthermore, azetidine-2,3-diones have been utilized as building blocks for the one-step synthesis of unnatural α-amino acid and peptide derivatives. rsc.org

Challenges and Future Perspectives in 1 Benzyl 3 Methylazetidine Research

Synthetic Challenges in Accessing Densely Functionalized and Stereochemically Complex Azetidines

The synthesis of the azetidine (B1206935) core is an ongoing challenge for chemists. medwinpublishers.com A primary hurdle in the synthesis of 1-benzyl-3-methylazetidine derivatives is the difficulty associated with creating densely functionalized and stereochemically complex structures. chemrxiv.org The inherent ring strain of the azetidine nucleus complicates many standard synthetic transformations that are routine for larger, less strained ring systems.

Key challenges include:

Stereocontrol: Introducing substituents at the 2, 3, and 4-positions of the azetidine ring with precise control over their relative and absolute stereochemistry is a significant obstacle. For a molecule like this compound, further substitution can create multiple stereocenters, leading to complex mixtures of diastereomers that are often difficult to separate and characterize. Developing stereoselective methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for applications in medicinal chemistry and materials science. acs.org

Ring Strain Management: The high ring strain makes the four-membered ring susceptible to cleavage under various reaction conditions (e.g., strong acids, bases, or nucleophiles), limiting the portfolio of applicable reactions for further functionalization. rsc.org This reactivity must be carefully managed to build molecular complexity without destroying the core azetidine structure.

Development of Novel and Efficient Synthetic Pathways

Overcoming the challenges mentioned above requires the continuous development of innovative and efficient synthetic methodologies. The exploration of novel synthetic routes is critical for expanding the accessible chemical space of functionalized azetidines. researchgate.netresearchgate.net

Recent advancements that hold promise for the synthesis of complex this compound derivatives include:

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring. rsc.org This approach allows for the conversion of readily available acyclic amine precursors into the strained four-membered ring system, often with high functional group tolerance.